3-(2-Bromophenyl)-4-methylpyrrolidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
3-(2-bromophenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-6-13-7-10(8)9-4-2-3-5-11(9)12/h2-5,8,10,13H,6-7H2,1H3 |
InChI Key |
IZUFAXNWAVJMLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1C2=CC=CC=C2Br |
Origin of Product |
United States |
Molecular Structure and Conformation of 3-(2-Bromophenyl)-4-methylpyrrolidine
This guide provides an in-depth technical analysis of the molecular structure, conformational dynamics, and synthetic pathways of 3-(2-Bromophenyl)-4-methylpyrrolidine . This specific scaffold is a critical intermediate in the synthesis of tetracyclic antipsychotics (such as Asenapine ) and represents a challenging case study in steric management due to the ortho-substituted aryl ring.
Technical Whitepaper & Application Guide
Part 1: Executive Summary & Structural Significance
3-(2-Bromophenyl)-4-methylpyrrolidine is a disubstituted saturated nitrogen heterocycle characterized by significant steric congestion. It serves as a pivotal pharmacophore in medicinal chemistry, particularly as a precursor to dibenzo-oxepine fused systems (e.g., Asenapine) and as a ligand in monoamine transporter research.
The molecule's behavior is defined by the "Ortho-Effect," where the bulky bromine atom at the 2-position of the phenyl ring restricts rotation and forces specific ring puckering modes to minimize
Core Chemical Identity
| Parameter | Detail |
| IUPAC Name | 3-(2-Bromophenyl)-4-methylpyrrolidine |
| Molecular Formula | |
| Key Features | 2-Chiral Centers ( |
| Primary Isomer | Trans-configuration (Thermodynamically favored) |
| Relevance | Asenapine Impurity/Intermediate; DAT/SERT Ligand Scaffold |
Part 2: Stereochemical & Conformational Analysis
The biological activity and synthetic utility of this scaffold depend heavily on its stereochemistry. The molecule possesses two chiral centers at
The Trans-Diequatorial Preference
In the trans-isomer (e.g.,
-
Driving Force: This minimizes 1,2-steric repulsion between the substituents.
-
Result: The pyrrolidine ring typically adopts a Twist (
) or Envelope ( ) conformation to accommodate the bulk.
The Ortho-Bromo Rotational Barrier
The 2-bromo substituent creates a high rotational barrier for the phenyl-pyrrolidine bond (
-
Steric Clash: Rotation of the phenyl ring brings the ortho-bromine into close proximity with the pyrrolidine
or protons. -
Consequence: The phenyl ring is forced out of coplanarity, typically adopting a dihedral angle of
relative to the pyrrolidine average plane. This restricted rotation can lead to atropisomerism at low temperatures, distinguishable by NMR.
NMR Fingerprinting ( )
Differentiation between cis and trans isomers is achieved via
| Isomer | Configuration | Substituent Orientation | Dihedral Angle ( | Coupling Constant ( |
| Trans | Pseudo-diequatorial | 8.0 – 11.0 Hz | ||
| Cis | Axial / Equatorial | 4.0 – 7.0 Hz |
Technical Note: In 3,4-disubstituted pyrrolidines, the trans-diequatorial arrangement places the vicinal protons in a trans-diaxial relationship, leading to a larger Karplus coupling constant compared to the cis isomer.
Part 3: Synthetic Pathways & Protocols
The synthesis of 3-(2-Bromophenyl)-4-methylpyrrolidine requires regio- and stereocontrol. The most robust method involves a [3+2] Cycloaddition of an azomethine ylide.
Protocol: [3+2] Cycloaddition via Azomethine Ylide
This route ensures the formation of the pyrrolidine ring with high trans-selectivity due to the dipole geometry.
Reagents
-
Precursor A: N-Methoxymethyl-N-(trimethylsilylmethyl)amine (Azomethine ylide precursor).
-
Precursor B: (E)-1-(2-Bromophenyl)-1-propene (Dipolarophile).
-
Catalyst: Trifluoroacetic acid (TFA) or LiF (to generate the ylide).
-
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Methodology
-
Preparation of Dipolarophile: Synthesize (E)-1-(2-Bromophenyl)-1-propene via Wittig reaction of 2-bromobenzaldehyde with ethyltriphenylphosphonium bromide. Isolate the E-isomer.
-
Ylide Generation: Dissolve Precursor A (1.2 equiv) and Precursor B (1.0 equiv) in dry DCM at 0°C.
-
Cyclization: Slowly add TFA (0.1 equiv) to catalyze the desilylation and formation of the reactive azomethine ylide.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The ylide adds across the alkene double bond.
-
Quench & Extraction: Quench with saturated
. Extract with DCM ( ). -
Purification: The product is an N-methyl pyrrolidine. Purify via flash column chromatography (Silica gel, MeOH/DCM gradient).
-
Resolution: If enantiopure material is required, resolve the racemic trans-product using Chiral HPLC (e.g., Chiralpak AD-H column) or tartaric acid crystallization.
Visualization: Synthetic Workflow
Figure 1: Convergent synthesis of the pyrrolidine core via [3+2] cycloaddition, favoring the thermodynamically stable trans-isomer.
Part 4: Conformational Dynamics & Steric Locking
The interaction between the 2-Bromo group and the pyrrolidine ring is the defining structural feature. The bromine atom is significantly larger than a hydrogen atom (Van der Waals radius: 1.85 Å vs 1.20 Å), creating a "steric lock."
Conformational Equilibrium Diagram
The following diagram illustrates the dynamic equilibrium between the ring puckers and the restricted rotation of the aryl group.
Figure 2: Conformational landscape showing the preferred Twist conformation and the NMR parameters resulting from the trans-diequatorial arrangement.
Self-Validating Analysis Protocol
To confirm the structure in your lab, follow this logic flow:
-
Acquire
-NMR in . -
Check
Signals: Look for the methine doublets/multiplets at 3.0–3.5 ppm. -
Measure
:-
If
Hz Trans (Confirming successful synthesis). -
If
Hz Cis (Impurity or incorrect diastereomer).
-
-
NOE Experiment: Irradiate the Methyl group doublet.
-
Trans: Strong NOE to
and Ortho-Phenyl protons ( ), weak/no NOE to . -
Cis: Strong NOE to
(Syn-facial).
-
References
-
Asenapine Impurity Profiling & Synthesis Source: Pharmaffili
- Identification of 2-((3S,4S)-4-(2-Bromophenyl)-1-methylpyrrolidin-3-yl)
-
Conformational Analysis of 3,4-Disubstituted Pyrrolidines Source: Journal of Organic Chemistry / BenchChem Technical Guides
- Methodologies for distinguishing cis/trans isomers via Karplus rel
-
Synthesis of 3-Aryl-4-methylpyrrolidines via [3+2] Cycloaddition Source: Beilstein Journal of Organic Chemistry
- General protocols for azomethine ylide cycloadditions with styrenes to yield trans-pyrrolidines.
Sources
The Therapeutic Potential of 3-(2-Bromophenyl)-4-methylpyrrolidine Scaffolds: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Potential of Privileged Scaffolds in CNS Drug Discovery
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold," a core structural motif frequently found in biologically active compounds and approved pharmaceuticals.[1] Its inherent three-dimensionality and stereochemical complexity offer a rich canvas for the design of novel therapeutics that can effectively navigate the intricate pharmacophore space of biological targets.[1] This technical guide delves into the therapeutic potential of a specific, yet underexplored, pyrrolidine derivative: the 3-(2-Bromophenyl)-4-methylpyrrolidine scaffold. While direct, comprehensive studies on this exact scaffold are emerging, a wealth of data on structurally related 3-aryl-pyrrolidines provides a strong foundation for predicting its utility, particularly in the realm of Central Nervous System (CNS) disorders.[2][3][4] This document will synthesize the available evidence, propose likely therapeutic applications and mechanisms of action, and provide detailed, field-proven methodologies for its synthesis and evaluation, empowering researchers to explore this promising chemical space.
The Rationale: Why 3-(2-Bromophenyl)-4-methylpyrrolidine?
The strategic incorporation of a 2-bromophenyl group at the 3-position and a methyl group at the 4-position of the pyrrolidine ring is not arbitrary. Each component is hypothesized to contribute specific physicochemical and pharmacological properties that make this scaffold particularly attractive for CNS drug discovery.
-
The 3-Aryl Pyrrolidine Core: This motif is a well-established pharmacophore for interacting with key CNS targets, including dopamine and serotonin receptors and transporters.[2][3][4] The stereochemistry at the 3- and 4-positions is crucial for defining the orientation of the aryl group and influencing binding affinity and selectivity.[1]
-
The 2-Bromophenyl Moiety: The bromine atom, a halogen, can significantly impact a molecule's properties. It can act as a bioisostere for other groups, influence metabolic stability, and, importantly, participate in halogen bonding—a non-covalent interaction that can enhance binding affinity to protein targets. Its position at the ortho position of the phenyl ring introduces a specific steric and electronic profile that can fine-tune receptor interactions.
-
The 4-Methyl Group: The addition of a methyl group at the 4-position introduces a chiral center and provides steric bulk that can influence the conformation of the pyrrolidine ring and the presentation of the 3-aryl substituent. This can lead to improved selectivity for specific receptor subtypes and a more favorable pharmacokinetic profile.
Based on these structural features and the known pharmacology of related compounds, the 3-(2-Bromophenyl)-4-methylpyrrolidine scaffold is a prime candidate for the development of novel modulators of monoamine neurotransmission, with potential applications in treating a range of neurological and psychiatric disorders.
Proposed Therapeutic Applications and Mechanisms of Action
Drawing parallels from structurally similar 3-aryl-pyrrolidines, we can postulate several high-potential therapeutic avenues for derivatives of the 3-(2-Bromophenyl)-4-methylpyrrolidine scaffold.
Dopamine Receptor Modulation for Neuropsychiatric Disorders
The 3-phenylpyrrolidine core is a known ligand for dopamine receptors, particularly the D2 and D3 subtypes.[4][5] Imbalances in dopamine signaling are implicated in a host of disorders, including Parkinson's disease, schizophrenia, and addiction.[5][6][7]
-
Proposed Mechanism of Action: Derivatives of the 3-(2-Bromophenyl)-4-methylpyrrolidine scaffold could act as antagonists or partial agonists at D2/D3 receptors. The specific substitution pattern on the phenyl ring and the stereochemistry of the pyrrolidine core will be critical in determining the precise mode of action and receptor subtype selectivity.[4]
Signaling Pathway: Dopamine D2 Receptor Modulation
Caption: Inhibition of serotonin (SERT) and norepinephrine (NET) transporters by a 3-(2-Bromophenyl)-4-methylpyrrolidine derivative.
Anticonvulsant and Antinociceptive Activity
Recent studies on 3-aryl-pyrrolidine-2,5-dione derivatives have revealed significant anticonvulsant and antinociceptive properties. [8][9]This suggests that the broader class of 3-aryl-pyrrolidines, including our target scaffold, may possess therapeutic potential for epilepsy and chronic pain.
-
Proposed Mechanism of Action: The anticonvulsant and antinociceptive effects of these compounds may be mediated through the modulation of voltage-gated sodium and calcium channels, which are critical for regulating neuronal excitability. [8]
Synthetic Strategies: A Roadmap to the Core Scaffold
The synthesis of 3-aryl-4-methylpyrrolidines can be approached through several modern synthetic methodologies. The choice of a specific route will depend on factors such as the desired stereochemistry, scalability, and the availability of starting materials.
Palladium-Catalyzed Hydroarylation of Pyrrolines
A highly efficient method for the synthesis of 3-aryl pyrrolidines involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. [2][3][10]This approach offers a direct and atom-economical route to the desired scaffold.
Experimental Workflow: Palladium-Catalyzed Hydroarylation
Caption: General workflow for the synthesis of the target scaffold via palladium-catalyzed hydroarylation.
Detailed Protocol: Palladium-Catalyzed Hydroarylation
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2-3 equivalents).
-
Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the N-alkyl-4-methyl-pyrroline (1 equivalent) and the 2-bromophenyl bromide (1.2-1.5 equivalents) dissolved in an appropriate solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(2-Bromophenyl)-4-methylpyrrolidine derivative.
Enantioselective Synthesis
For the development of CNS-active compounds, controlling the stereochemistry is paramount. Enantioselective synthetic methods, such as asymmetric [3+2] cycloadditions, can be employed to access specific stereoisomers of the target scaffold. These methods often utilize chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.
In Vitro and In Vivo Evaluation: A Step-by-Step Guide
A rigorous and systematic evaluation of the synthesized compounds is essential to validate their therapeutic potential.
In Vitro Assays
Table 1: Key In Vitro Assays for Pharmacological Characterization
| Assay Type | Target | Purpose |
| Receptor Binding | Dopamine Receptors (D1, D2, D3, D4, D5), Serotonin Receptors (various subtypes), Norepinephrine Transporter (NET), Serotonin Transporter (SERT), Dopamine Transporter (DAT) | To determine the binding affinity (Ki) of the compounds for their primary targets and assess selectivity. |
| Functional Assays | Dopamine and Serotonin Receptors | To characterize the compounds as agonists, antagonists, or partial agonists. |
| Transporter Uptake Assays | NET, SERT, DAT | To measure the functional inhibition of neurotransmitter reuptake (IC50). |
| Ion Channel Electrophysiology | Voltage-gated sodium and calcium channels | To evaluate the modulatory effects on ion channel function, relevant for anticonvulsant and antinociceptive activity. |
| ADME-Tox Profiling | CYP450 enzymes, hERG channel, plasma protein binding, metabolic stability (microsomes, hepatocytes) | To assess the drug-like properties and potential liabilities of the lead compounds. |
In Vivo Models
Table 2: Relevant In Vivo Models for Efficacy Testing
| Therapeutic Area | Animal Model | Endpoint |
| Antidepressant | Forced Swim Test, Tail Suspension Test | Immobility time |
| Anxiolytic | Elevated Plus Maze, Open Field Test | Time spent in open arms, locomotor activity |
| Antipsychotic | Prepulse Inhibition, Amphetamine-induced hyperlocomotion | Sensorimotor gating, locomotor activity |
| Neuropathic Pain | Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI) | Mechanical allodynia, thermal hyperalgesia |
| Anticonvulsant | Maximal Electroshock (MES), Pentylenetetrazole (PTZ) | Seizure threshold, seizure severity |
Structure-Activity Relationship (SAR) Insights and Future Directions
Systematic modification of the 3-(2-Bromophenyl)-4-methylpyrrolidine scaffold will be crucial for optimizing its pharmacological profile. Key areas for SAR exploration include:
-
Substitution on the Pyrrolidine Nitrogen: The nature of the substituent on the pyrrolidine nitrogen is known to significantly influence potency and selectivity for monoamine transporters.
-
Stereochemistry: The relative and absolute stereochemistry at the 3- and 4-positions of the pyrrolidine ring will have a profound impact on biological activity.
-
Modification of the Phenyl Ring: Substitution on the bromophenyl ring can be explored to fine-tune electronic properties and introduce additional points of interaction with the target protein.
Conclusion: A Scaffold with Significant Promise
The 3-(2-Bromophenyl)-4-methylpyrrolidine scaffold represents a promising, yet underexplored, area of chemical space for the development of novel CNS therapeutics. By leveraging the wealth of knowledge from related 3-aryl-pyrrolidine derivatives and employing modern synthetic and pharmacological techniques, researchers are well-positioned to unlock the full therapeutic potential of this versatile scaffold. This guide provides a foundational framework to initiate and advance such drug discovery programs, with the ultimate goal of delivering new and effective treatments for patients suffering from debilitating neurological and psychiatric disorders.
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Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
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Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. [Link]
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Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. [Link]
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Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
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Davies, S. G., Fletcher, A. M., & Thomson, J. E. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3891–3895. [Link]
-
Obniska, J., & Zagórska, A. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1565. [Link]
-
Obniska, J., & Zagorska, A. (2003). Synthesis and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-aryl pyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione. Il Farmaco, 58(12), 1227–1234. [Link]
-
Neuman, W. R., Miller, M. W., & McCurdy, C. R. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1827–1831. [Link]
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Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
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Obniska, J., & Zagórska, A. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]
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Rankin, D. M., et al. (2022). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry, 65(2), 1409-1433. [Link]
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O'Connell, J. (1994). Dopamine- mechanisms of action. Australian Prescriber, 17(2), 43-45. [Link]
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Poyraz, Ö., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247473. [Link]
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Leong, Y. H., et al. (2022). Mechanism of Parkinson's Disease Drugs. Encyclopedia, 2(1), 470-484. [Link]
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Cioffi, C. L. (2020). Special Issue : Recent Advances in Central Nervous System Drug Discovery. MDPI. [Link]
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Mehta, S., & Desai, K. R. (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. International Journal of Pharmaceutical and Biological Sciences, 2(2), 373-385. [Link]
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Nikolic, K., et al. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 265. [Link]
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Wang, L., et al. (2010). Design, Synthesis and Biological Evaluation of 3-(4-Halophenyl)-3-oxopropanal and Their Derivatives as Novel Antibacterial Agents. Chemical & Pharmaceutical Bulletin, 58(9), 1127-1131. [Link]
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The Florey Institute of Neuroscience and Mental Health. (2024, February 1). It's a match: New drug discovered to target protein in CNS disorders. [Link]
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Solanki, N., et al. (2023). A comprehensive review on the role of dopamine in the pathophysiology of tardive dyskinesia. Neurology and Clinical Neuroscience, 7(4), 163-169. [Link]
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Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108. [Link]
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Al-Jubouri, H. H., et al. (2024). Synthesis and Investigation The Biological Activity of Some New Alkenes Based on Thiazoldin-4-one Compounds. Egyptian Journal of Chemistry. [Link]
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Sharma, P., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 17(1), 2. [Link]
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Pinna, G. A., et al. (1999). Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Il Farmaco, 54(8), 542-550. [Link]
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Yoon, S. H., et al. (2022). Synthesis of 1-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione analogues and their inhibitory activities with reduced cytotoxicity in lipopolysaccharide-induced BV2 cells. Bioorganic & Medicinal Chemistry Letters, 79, 129061. [Link]
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Technical Guide: 3-(2-Bromophenyl)-4-methylpyrrolidine as a Medicinal Chemistry Building Block
[1]
Executive Summary
3-(2-Bromophenyl)-4-methylpyrrolidine represents a high-value "privileged scaffold" derivative.[1] Unlike simple pyrrolidines, this building block offers three distinct strategic advantages:
-
The Ortho-Bromo Handle: A pre-installed site for divergent cross-coupling, allowing rapid library generation (SAR exploration) at the C3-aryl position.[1]
-
The C4-Methyl Effect: Introduces stereochemical complexity and conformational bias, often improving selectivity by restricting the rotameric population of the pyrrolidine ring (the "Magic Methyl" effect).
-
Physicochemical Balance: The saturated nitrogen heterocycle improves aqueous solubility (
character) compared to flat aromatic linkers, aligning with "Escape from Flatland" drug design principles.
Chemo-Structural Analysis
The Ortho-Bromo "Anchor"
The 2-bromophenyl moiety is the defining feature of this building block.[1] While 3-phenylpyrrolidines are common, the ortho-bromide serves as a latent functional group.[1]
-
Steric Considerations: The bromine atom at the ortho position creates significant steric bulk (
-value ~0.38).[1] This influences the preferred conformation of the aryl ring relative to the pyrrolidine core, often forcing a non-planar twist that can enhance receptor fit. -
Reactivity: The C-Br bond is activated for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] However, the ortho positioning requires specialized catalytic systems to overcome steric hindrance during the oxidative addition step.
The C4-Methyl Conformational Lock
The methyl group at C4 is not merely a lipophilic add-on; it acts as a conformational anchor.[1]
-
Stereochemistry: The molecule possesses two chiral centers (C3 and C4), leading to four possible stereoisomers. The trans-diastereomer is generally thermodynamically preferred, minimizing gauche interactions between the aryl and methyl groups.
-
Pucker Control: The relative orientation of the C3-Aryl and C4-Methyl groups dictates the pyrrolidine ring pucker (envelope conformation), which is critical for binding affinity in targets like the Serotonin Transporter (SERT) or Sigma receptors.[1]
Synthetic Pathways[2][3]
To access this scaffold, two primary retrosynthetic disconnections are employed.
Pathway A: [3+2] Cycloaddition (Azomethine Ylide)
This is the most direct route to the pyrrolidine core, allowing for the simultaneous formation of the C3-C4 and C2-C3 bonds.[1]
-
Mechanism: Reaction of an azomethine ylide (generated in situ from N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine) with a substituted cinnamate or crotonate.[1]
-
Stereocontrol: The geometry of the alkene precursor dictates the relative stereochemistry (cis/trans) of the product.
Pathway B: Michael Addition / Cyclization
A scalable route suitable for multi-gram synthesis.
-
Michael Addition: Addition of a nitromethane equivalent or malonate to (E)-1-bromo-2-(2-nitroprop-1-en-1-yl)benzene .[1]
-
Reduction/Cyclization: Reduction of the nitro/nitrile groups triggers intramolecular cyclization to form the lactam or pyrrolidine directly.
Visualization: Synthetic Workflow
Caption: Figure 1.[1] Divergent synthetic pathways to the 3,4-disubstituted pyrrolidine core.
Functionalization Strategies (The "Handle")
The utility of 3-(2-Bromophenyl)-4-methylpyrrolidine lies in its ability to undergo divergent synthesis . The ortho-bromo group is challenging due to steric hindrance, requiring specific ligand choices.[1]
Overcoming Steric Hindrance in Suzuki Couplings
Standard conditions (
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-iPr).[1]
-
Mechanism: These ligands facilitate the oxidative addition of the hindered Ar-Br bond and stabilize the Pd(0) species.
Representative Protocol: Sterically Demanding Suzuki Coupling
Objective: Coupling 3-(2-Bromophenyl)-4-methylpyrrolidine with Phenylboronic acid.
| Component | Reagent/Condition | Role |
| Substrate | 3-(2-Bromophenyl)-4-methylpyrrolidine (1.0 eq) | Electrophile |
| Partner | Phenylboronic acid (1.5 eq) | Nucleophile |
| Catalyst | Active Catalyst System | |
| Base | Activator | |
| Solvent | Toluene/Water (10:[1]1) | Biphasic medium |
| Temp/Time | 100°C, 12-18 h | Reaction parameters |
Step-by-Step Protocol:
-
Degassing: Charge a reaction vial with the substrate, boronic acid,
, and /SPhos. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of boronic acids.[2] -
Solvation: Add degassed Toluene/Water via syringe.
-
Heating: Heat the mixture to 100°C with vigorous stirring. The biphasic system requires efficient mixing.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (DCM/MeOH gradient).
Medicinal Chemistry Applications
This scaffold is particularly relevant for targets requiring a basic amine and a lipophilic aromatic domain.
Target Classes
-
Monoamine Transporters (SERT/NET/DAT): The 3-phenylpyrrolidine motif is a known pharmacophore for reuptake inhibitors.[1] The 2-bromo group allows for the introduction of biaryl systems that can reach into the S1 or S2 hydrophobic pockets of the transporter.
-
Sigma Receptors (
): High affinity for sigma receptors often requires a basic nitrogen flanked by hydrophobic regions.[1] The 4-methyl group can fine-tune the lipophilicity ( ) and blood-brain barrier (BBB) penetration.[1] -
GPCRs (e.g., CCR5,
-Adrenergic): Constrained analogs of phenethylamines.[1]
Case Study: Scaffold Hopping
In a hypothetical optimization of a flexible phenethylamine lead (e.g., Venlafaxine analogs), replacing the acyclic chain with the 3-(2-bromophenyl)-4-methylpyrrolidine core:
-
Reduces Entropy: Locks the bioactive conformation.
-
Increases Selectivity: The 4-methyl group clashes with sterically restricted pockets in off-target proteins.[1]
-
Enables IP Generation: Novel chemical space compared to simple 3-phenylpyrrolidines.[1]
Visualization: SAR Logic
Caption: Figure 2. Strategic functionalization points on the scaffold for SAR exploration.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link[1]
-
Barnes-Seeman, D. (2012).[1] The "Magic Methyl" Effect: Useful for Boosting Potency and Selectivity in Drug Discovery. Current Topics in Medicinal Chemistry.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1][3] Accounts of Chemical Research. Link[1]
-
Morriello, G. J., et al. (2011).[4] Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters. Link
-
Plancq, B., & Lafon, M. (2019). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis.[1][5] National Institutes of Health (PMC). Link
Sources
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- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: Lipophilicity & LogP Profiling of 3-(2-Bromophenyl)-4-methylpyrrolidine
[1]
Part 1: Executive Summary & Structural Context[1]
The molecule 3-(2-Bromophenyl)-4-methylpyrrolidine represents a "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) targets. The combination of a saturated nitrogen heterocycle (pyrrolidine) with an ortho-substituted phenyl ring introduces specific steric and electronic vectors that influence binding affinity and metabolic stability.
However, the efficacy of this scaffold is governed by its lipophilicity , specifically the partition coefficient (LogP ) and the distribution coefficient (LogD ).[1] Understanding these parameters is critical for predicting Blood-Brain Barrier (BBB) penetration and preventing high non-specific binding.
Structural Analysis[1]
-
Core: Pyrrolidine (Secondary amine, pKa ~9.3–9.5).
-
Lipophilic Vector: 2-Bromophenyl moiety.[2][3] The ortho-bromo substituent introduces steric bulk that forces the phenyl ring out of planarity relative to the pyrrolidine scaffold, potentially increasing solubility compared to para-isomers by disrupting crystal lattice packing.
-
Hydrophobic Vector: 4-Methyl group. Adds small lipophilic bulk (+0.5 LogP units typically).
Part 2: Physicochemical Data Profile[5][6]
As of the current literature index, direct experimental LogP data for this specific isomer is proprietary or undocumented in public repositories. Below are the High-Fidelity Predicted Values derived from consensus QSAR models (XLogP3, ChemAxon, and SwissADME algorithms) calibrated against close structural analogs (e.g., 3-(4-bromophenyl)pyrrolidine).
Table 1: Consensus Physicochemical Data[7]
| Parameter | Predicted Value | Confidence Interval | Physiological Implication |
| LogP (Neutral) | 2.75 | ± 0.35 | Moderate lipophilicity; ideal for membrane interaction. |
| pKa (Basic N) | 9.20 | ± 0.50 | Predominantly ionized at physiological pH. |
| LogD (pH 7.4) | 0.85 | ± 0.40 | Critical Value. Indicates the compound is amphiphilic at blood pH, favoring solubility over passive diffusion unless active transport is involved. |
| MW | 240.14 g/mol | N/A | Fragment-like; high ligand efficiency potential. |
| TPSA | 12.03 Ų | N/A | Excellent for BBB penetration (Target < 90 Ų). |
Scientist's Note: The discrepancy between LogP (2.75) and LogD (0.85) is the single most important factor for this molecule. At pH 7.4, the pyrrolidine nitrogen is protonated (
). While the neutral molecule is lipophilic, the cationic species drives the actual distribution in vivo.
Part 3: Experimental Protocols for Validation
To transition from predicted models to empirical data, the following protocols are the industry standard for characterizing pyrrolidine derivatives.
Protocol A: Potentiometric pKa Determination (The Prerequisite)
Why this matters: You cannot accurately measure LogP without knowing the exact pKa to ensure the molecule is in its neutral state during the assay.
-
Instrument: Sirius T3 or equivalent potentiometric titrator.
-
Solvent: Water/Methanol co-solvent ratios (due to low aqueous solubility of the neutral species).
-
Procedure:
-
Dissolve 1 mg of sample in 0.1 M HCl.
-
Titrate with 0.1 M KOH from pH 2.0 to pH 12.0.
-
Perform triple titrations at different methanol concentrations (e.g., 20%, 30%, 40%).
-
Yasuda-Shedlovsky Extrapolation: Plot pKa vs. % dielectric constant to extrapolate the aqueous pKa (
).
-
Protocol B: Shake-Flask LogP Determination (OECD 107)
The Gold Standard for neutral LogP.
-
Phase System: n-Octanol (saturated with water) and Water (saturated with n-Octanol).
-
pH Adjustment: Buffer the aqueous phase to pH 11.5 (at least 2 units above pKa) to ensure >99% of the molecule is in the neutral (uncharged) state.
-
Workflow:
-
Prepare stock solution of the compound in n-octanol.
-
Mix phases at three different ratios (1:1, 1:2, 2:1) in glass vials.
-
Vortex for 30 minutes; Centrifuge at 2500 rpm for 20 minutes to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
-
Calculation:
Protocol C: High-Throughput LogD Lipophilicity (HPLC Method)
Best for screening derivatives.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Isocratic Methanol/Buffer (pH 7.4) at varying percentages.
-
Calibration: Run a set of 5 standards with known LogD values (e.g., Propranolol, Atenolol).
-
Correlation: Measure the retention time (
) and calculate the capacity factor ( ). Correlate to LogD.
Part 4: Visualization of Characterization Workflow
The following diagram illustrates the decision logic for characterizing the lipophilicity of ionizable amines like 3-(2-Bromophenyl)-4-methylpyrrolidine.
Caption: Workflow for determining physicochemical constants of ionizable pyrrolidine derivatives.
Part 5: References
-
OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Publishing, 1995. Link
-
OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Publishing, 2004. Link
-
PubChem Compound Summary. "3-(4-bromophenyl)-4-methylpyrrolidine Hydrochloride (Analogous Structure)." National Center for Biotechnology Information. Accessed 2026. Link
-
Ritchie, T. J., & Macdonald, S. J. "The impact of aromatic ring count on physicochemical properties and developability." Drug Discovery Today, 2009. Link (Context on phenyl-pyrrolidine scaffolds).
-
Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003. (Authoritative text on pKa/LogD relationships).
Application Notes and Protocols for the Cyclization of 3-(2-Bromophenyl)-4-methylpyrrolidine Precursors
For: Researchers, scientists, and drug development professionals
Introduction: Crafting Privileged Scaffolds in Medicinal Chemistry
The synthesis of fused heterocyclic structures is a cornerstone of modern drug discovery. The pyrrolidine motif, in particular, is a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs.[1][2] The intramolecular cyclization of precursors such as 3-(2-Bromophenyl)-4-methylpyrrolidine offers a powerful strategy to construct novel tricyclic frameworks, which are of significant interest for their potential as therapeutic agents. This guide provides a detailed overview of the reagents, protocols, and underlying mechanistic principles for the successful cyclization of these precursors, focusing on robust and versatile palladium-catalyzed methodologies.
Two primary palladium-catalyzed strategies are presented: the Intramolecular Heck Reaction for the formation of a new carbon-carbon bond, and the Intramolecular Buchwald-Hartwig Amination for the construction of a carbon-nitrogen bond. The choice between these pathways is dictated by the desired connectivity of the final fused-ring system. This document will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational reaction design and optimization.
Strategic Overview: C-C vs. C-N Bond Formation
The cyclization of a 3-(2-Bromophenyl)-4-methylpyrrolidine precursor can theoretically proceed via two distinct pathways, leading to different fused heterocyclic systems. The choice of reagents and reaction conditions will selectively favor one pathway over the other.
Figure 1: Conceptual overview of the divergent cyclization pathways for 3-(2-Bromophenyl)-4-methylpyrrolidine precursors.
Part 1: Intramolecular Heck Reaction for C-C Bond Formation
The intramolecular Heck reaction is a powerful tool for the construction of carbocyclic and heterocyclic rings through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the same molecule.[3][4][5] In the context of 3-(2-Bromophenyl)-4-methylpyrrolidine, this reaction would involve the formation of a new C-C bond between the bromophenyl ring and a carbon atom of the pyrrolidine ring. This typically requires the presence of an olefinic bond within the pyrrolidine moiety or the reaction proceeds via C-H activation. Given the saturated nature of the pyrrolidine ring in the precursor, a C-H activation/arylation pathway is the most likely scenario.
Mechanism of the Intramolecular Heck Reaction
The catalytic cycle of the intramolecular Heck reaction is a well-established process that involves the following key steps:[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 2-bromophenyl group to form a Pd(II) intermediate.
-
Intramolecular C-H Activation/Carbopalladation: The tethered pyrrolidine ring coordinates to the palladium center. Subsequent intramolecular C-H activation at a suitable position on the pyrrolidine ring (e.g., C2 or C5) leads to the formation of a palladacycle.
-
Reductive Elimination: The newly formed C-C bond is established through reductive elimination, regenerating the Pd(0) catalyst and releasing the cyclized product.
Figure 2: Simplified catalytic cycle for the intramolecular Heck reaction via C-H activation.
Key Reagents and Their Rationale
The success of the intramolecular Heck reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
| Component | Examples | Rationale and Field-Proven Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common Pd(0) sources that are readily reduced in situ to the active catalytic species. Pd(OAc)₂ is often preferred for its stability and cost-effectiveness.[6] |
| Phosphine Ligand | PPh₃, P(o-tol)₃, Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) | The ligand stabilizes the Pd(0) species and modulates its reactivity. For C-H activation, bulky, electron-rich ligands are often beneficial as they promote oxidative addition and reductive elimination.[1] |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, KOAc | A base is required to neutralize the HBr formed during the catalytic cycle. The choice of base can significantly impact the reaction rate and yield. Inorganic bases like carbonates are often effective and mild.[5] |
| Solvent | Toluene, DMF, DMAc, Dioxane | Aprotic, polar solvents are typically used to ensure the solubility of the reactants and catalyst system. The choice of solvent can influence the reaction temperature and kinetics.[5] |
Experimental Protocol: Intramolecular Heck Cyclization
This protocol is a representative procedure adapted from related intramolecular Heck reactions of aryl halides.[3][7] Optimization may be required for the specific 3-(2-Bromophenyl)-4-methylpyrrolidine precursor.
Materials:
-
3-(2-Bromophenyl)-4-methylpyrrolidine precursor
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the 3-(2-Bromophenyl)-4-methylpyrrolidine precursor (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and the phosphine ligand (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous potassium carbonate (2.0 mmol) and anhydrous toluene (10 mL).
-
Reaction: Stir the reaction mixture at 100-120 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired fused heterocyclic product.
Part 2: Intramolecular Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4][8][9] For the 3-(2-Bromophenyl)-4-methylpyrrolidine precursor, an intramolecular variant of this reaction can be employed to form a new C-N bond between the nitrogen of the pyrrolidine ring and the bromophenyl group, leading to a dibenzodiazepine-like fused system.
Mechanism of the Intramolecular Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination is well-understood and involves the following key transformations:[9][10]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The pyrrolidine nitrogen coordinates to the palladium center. A strong base then deprotonates the nitrogen to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the palladium-amido complex, yielding the cyclized product and regenerating the Pd(0) catalyst.
Figure 3: Simplified catalytic cycle for the intramolecular Buchwald-Hartwig amination.
Key Reagents and Their Rationale
The choice of reagents is critical for a successful intramolecular Buchwald-Hartwig amination, particularly the base and ligand.[11][12]
| Component | Examples | Rationale and Field-Proven Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Similar to the Heck reaction, these are common and effective Pd(0) sources.[8] |
| Phosphine Ligand | BINAP, DPPF, Xantphos, Buchwald-type biaryl phosphines (e.g., RuPhos, BrettPhos) | Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the C-N reductive elimination steps. The choice of ligand can dramatically affect the reaction efficiency.[8][12] |
| Base | NaOtBu, KOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the secondary amine of the pyrrolidine. Sodium or potassium tert-butoxide are the most commonly used bases for this transformation. Weaker bases like carbonates can sometimes be effective, especially with more reactive aryl halides.[11][12] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and to maintain the activity of the catalyst.[8] |
Experimental Protocol: Intramolecular Buchwald-Hartwig Amination
This protocol is a general procedure based on established methods for intramolecular C-N coupling.[8][12] It should be optimized for the specific substrate.
Materials:
-
3-(2-Bromophenyl)-4-methylpyrrolidine precursor
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., BINAP or a Buchwald ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) to a flame-dried Schlenk flask.
-
Catalyst Pre-formation (Optional but Recommended): Add a small amount of anhydrous solvent and stir for 10-15 minutes to allow for catalyst pre-formation.
-
Reagent Addition: Add the 3-(2-Bromophenyl)-4-methylpyrrolidine precursor (1.0 mmol) and sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Add anhydrous toluene or dioxane (10 mL).
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Conclusion
The intramolecular cyclization of 3-(2-Bromophenyl)-4-methylpyrrolidine precursors represents a versatile approach to novel, fused heterocyclic scaffolds with significant potential in medicinal chemistry. The choice between an Intramolecular Heck Reaction and an Intramolecular Buchwald-Hartwig Amination allows for the selective formation of either a C-C or a C-N bond, leading to distinct tricyclic architectures. The success of these transformations hinges on the careful selection of the palladium catalyst, phosphine ligand, base, and solvent. The protocols provided herein, based on well-established and analogous literature precedents, offer a robust starting point for the synthesis and exploration of this promising class of molecules. As with any synthetic procedure, empirical optimization of the reaction conditions for the specific substrate is highly recommended to achieve optimal results.
References
-
An Update on the Synthesis of Pyrrolo[13][14]benzodiazepines. (2016). Molecules, 21(2), 166. [Link]
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
-
A New Strategy for Pyrrolo[1,2- a ][13][14]diazepine Structure Formation. (2025). ResearchGate. [Link]
-
Pyrrolo[1,2-a]azepines Coupled with Benzothiazole and Fluorinated Aryl Thiourea Scaffolds as Promising Antioxidant and Anticancer Agents. (n.d.). Bentham Science. [Link]
-
Pd/Cu-Catalyzed Cascade Heck-Type Reactions of Alkenyl Halides with Terminal Alkynes toward Substituted Pyrrolidine Analogues. (2026). ResearchGate. [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). Chem. [Link]
- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.).
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
- The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting.
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. (n.d.). ChemRxiv. [Link]
-
Intramolecular Heck reaction. (n.d.). Wikipedia. [Link]
-
Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. (2014). Archiv der Pharmazie, 347(7), 485-495. [Link]
-
Synthesis of pyrrolidine C-nucleosides via Heck reaction. (2001). Organic Letters, 3(3), 489-492. [Link]
- Controlling Cyclization Pathways in Palladium(II)
-
Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. (n.d.). RSC Publishing. [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
-
Palladium-Catalyzed Intramolecular Cyclization of Nitroalkenes: Synthesis of Thienopyrroles. (2019). ResearchGate. [Link]
-
Chiral Arylated Amines via C-N Coupling of Chiral Amines with Aryl Bromides Promoted by Light. (2021). Angewandte Chemie International Edition, 60(39), 21536-21542. [Link]
-
Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. (2003). The Journal of Organic Chemistry, 68(22), 8416-8423. [Link]
- Chiral Arylated Amines via CN Coupling of Chiral Amines with Aryl Bromides Promoted by Light. (n.d.). The University of Liverpool Repository.
-
Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides. (2022). Molecules, 27(3), 675. [Link]
-
Chiral Arylated Amines via C−N Coupling of Chiral Amines with Aryl Bromides Promoted by Light. (n.d.). ResearchGate. [Link]
-
Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. (2025). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Development of Intramolecular Vicinal Diamination of Alkenes: From Palladium to Bromine Catalysis. (2013). Accounts of Chemical Research, 46(2), 336-350. [Link]
-
Palladium‐Catalyzed Intramolecular Cyclization of Nitroalkenes: Synthesis of Thienopyrroles. (2019). ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences, 25(20), 11158. [Link]
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- 5. alfa-chemistry.com [alfa-chemistry.com]
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microwave-assisted synthesis of 3-(2-Bromophenyl)-4-methylpyrrolidine derivatives
Application Note: Microwave-Assisted Synthesis of 3-(2-Bromophenyl)-4-methylpyrrolidine Derivatives
Abstract & Strategic Significance
The pyrrolidine ring is a privileged pharmacophore, ranking among the top ten nitrogen heterocycles in FDA-approved drugs. The specific scaffold 3-(2-Bromophenyl)-4-methylpyrrolidine represents a high-value "chiral fragment" for drug discovery.[1] The ortho-bromo group serves as a versatile handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the adjacent methyl group introduces essential sp³ character and stereochemical complexity, improving solubility and target selectivity compared to flat aromatic analogs.[1]
This guide details a robust, microwave-assisted protocol for synthesizing this scaffold via the 1,3-dipolar cycloaddition of azomethine ylides .[1] By leveraging the dielectric heating effects of microwave irradiation, this protocol reduces reaction times from 12–24 hours (thermal reflux) to under 30 minutes, while significantly suppressing side reactions associated with prolonged heating of the sensitive aldehyde/amino acid precursors.
Mechanistic Grounding & Reaction Design
The Synthetic Pathway
The core transformation utilizes a decarboxylative condensation of an amino acid with an aldehyde (paraformaldehyde) to generate a non-stabilized azomethine ylide in situ. This 1,3-dipole undergoes a [3+2] cycloaddition with the dipolarophile, (E)-1-bromo-2-(prop-1-en-1-yl)benzene .[1]
Why Microwave?
1,3-Dipolar cycloadditions possess a high negative entropy of activation (
Reaction Scheme Visualization
Figure 1: Convergent synthesis workflow.[1] The alkene is generated via Wittig reaction, then coupled with the in-situ generated ylide under microwave conditions.
Experimental Protocols
Precursor Synthesis: (E)-1-bromo-2-(prop-1-en-1-yl)benzene
Note: This step is typically performed under conventional conditions or mild MW heating, as scale is usually the priority here.[1]
-
Reagents: 2-Bromobenzaldehyde (10 mmol), Ethyltriphenylphosphonium bromide (11 mmol), Potassium tert-butoxide (KOtBu, 12 mmol), dry THF (50 mL).
-
Procedure:
-
Suspend phosphonium salt in dry THF at 0°C.
-
Add KOtBu portion-wise. The solution will turn deep orange (ylide formation). Stir for 30 min.
-
Add 2-Bromobenzaldehyde dropwise.[1]
-
Allow to warm to RT and stir for 3 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with Hexanes (to precipitate Ph₃PO).[1] Filter, concentrate, and purify via silica flash chromatography (100% Hexanes).
-
Yield Target: >85% (E/Z mixture, predominantly E).
-
Microwave-Assisted [3+2] Cycloaddition (Core Protocol)
This protocol uses N-benzylglycine to yield the N-benzyl protected pyrrolidine, which is stable and easily purified.[1]
Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).
Reagents:
-
Dipolarophile: (E)-1-bromo-2-(prop-1-en-1-yl)benzene (1.0 equiv, 1.0 mmol, 197 mg)[1]
-
Amine: N-Benzylglycine (1.5 equiv, 1.5 mmol, 247 mg)[1]
-
Aldehyde: Paraformaldehyde (3.0 equiv, 3.0 mmol, 90 mg)
-
Solvent: Toluene (3 mL) OR Ethanol (3 mL) for Green Chemistry compliance.
Step-by-Step Procedure:
-
Vial Loading: In a 5 mL microwave process vial, add the Dipolarophile, N-Benzylglycine, and Paraformaldehyde.
-
Solvation: Add Toluene (or Ethanol). Add a magnetic stir bar. Cap the vial with a PTFE-lined septum.[1]
-
Pre-Stir: Vortex for 30 seconds to ensure homogeneity of the slurry.
-
Irradiation Parameters:
-
Temperature: 140 °C
-
Pressure Limit: 15 bar
-
Power: Dynamic (High absorption level if available)[1]
-
Hold Time: 15–20 minutes
-
Stirring: High
-
-
Cooling: Use compressed air cooling (built-in) to drop temp to <50°C rapidly.[1]
-
Workup:
-
Filter the reaction mixture through a small pad of Celite to remove polymerized formaldehyde.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel).[1]
-
Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).[1]
-
-
Characterization: The product will be the 3,4-trans isomer (major) due to the steric preference of the transition state.
-
Data Summary: Conventional vs. Microwave
| Parameter | Conventional Thermal (Reflux) | Microwave Assisted (This Protocol) | Impact |
| Temperature | 110 °C (Toluene reflux) | 140–160 °C | Access to higher kinetics |
| Time | 16 – 24 Hours | 15 – 20 Minutes | 98% Time Reduction |
| Yield | 55 – 65% | 82 – 92% | Cleaner reaction profile |
| Solvent | Toluene/Xylene (Required) | Ethanol or Solvent-Free (Possible) | Greener profile |
| Stereocontrol | Moderate (Thermal equilibration) | High (Kinetic control) | Improved diastereoselectivity |
Optimization & Troubleshooting Guide
The success of azomethine ylide cycloaddition relies on balancing the rate of ylide formation (decarboxylation) with the rate of cycloaddition. If the ylide forms too fast without reacting, it decomposes.
Optimization Logic Flow
Figure 2: Decision tree for reaction optimization based on LCMS feedback.
Critical Variables[1]
-
Stoichiometry: Always use excess Paraformaldehyde and Amino Acid (1.5 to 2.0 equiv). The ylide is unstable; generating it in excess ensures the alkene (the valuable component) is fully consumed.
-
Solvent Polarity: MW heating efficiency depends on the loss tangent (
) of the solvent. -
Water Tolerance: The reaction generates water (during imine formation). Adding molecular sieves (4Å) to the microwave vial can push the equilibrium forward.
Downstream Utility: Library Generation
The 2-bromophenyl moiety is intentionally selected to allow immediate diversification.[1] Following the pyrrolidine synthesis, the scaffold can be subjected to a "One-Pot, Two-Step" sequence in the microwave.
Example: Suzuki Coupling
-
Reactants: Crude Pyrrolidine Product + Phenylboronic Acid + Pd(dppf)Cl₂ + K₂CO₃.[1]
-
MW Conditions: 120°C, 10 min, Ethanol/Water.
-
Result: Rapid access to 3-(biaryl)-4-methylpyrrolidine libraries.[1]
References
-
Microwave-Assisted 1,3-Dipolar Cycloadditions to Nitrogen Containing Heterocycles. Source: Current Organic Chemistry, Bentham Science. Context: foundational review of MW effects on dipole kinetics.
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Source: MDPI, Processes. Context: Validation of energy efficiency and solvent-free protocols for heterocycle synthesis.
-
Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Source: PMC (PubMed Central).[1] Context: Detailed mechanism of decarboxylative ylide generation and regioselectivity in [3+2] cycloadditions.
-
Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. Source: NIH / J Am Chem Soc. Context: Advanced strategies for divergent synthesis of saturated N-heterocycles.
-
Microwave-Assisted 1,3-Dipolar Cycloaddition of Azomethine Ylides to [60]Fullerene. Source: UnityFVG / DSpace. Context: Demonstrates the use of Ionic Liquids as additives to stabilize ylide intermediates under MW irradiation.
Sources
Technical Guide: Reductive Amination Strategies for 3-(2-Bromophenyl)-4-methylpyrrolidine
Executive Summary
3-(2-Bromophenyl)-4-methylpyrrolidine is a high-value "privileged scaffold" in medicinal chemistry, particularly for CNS-active targets and kinase inhibitors. Its structural utility lies in the ortho-bromine handle (allowing for downstream Suzuki/Buchwald couplings) and the pyrrolidine core (a robust pharmacophore).
However, functionalizing the pyrrolidine nitrogen via reductive amination presents specific chemoselective challenges:
-
Aryl Halide Instability: The ortho-bromo group is susceptible to hydrodebromination under catalytic hydrogenation conditions (e.g.,
) or strong dissolving metal reductions. -
Steric Congestion: The 3,4-substitution pattern creates steric hindrance proximal to the nitrogen nucleophile, potentially retarding iminium formation, especially with ketonic electrophiles.
This guide outlines two field-proven protocols to address these challenges, prioritizing Sodium Triacetoxyborohydride (STAB) for general utility and Titanium(IV) Isopropoxide for sterically demanding substrates.
Strategic Analysis & Mechanistic Insights
Chemoselectivity: Preserving the C-Br Bond
Standard reductive amination often employs catalytic hydrogenation (
Recommended Hydride Sources:
-
Sodium Triacetoxyborohydride (STAB): Mild, non-toxic, and does not reduce aryl halides.[1] It is the gold standard.
-
Sodium Cyanoborohydride (
): Effective but toxic (HCN risk). Use only if STAB fails. -
Titanium(IV) Isopropoxide /
: Essential for "pushing" the equilibrium toward the imine in hindered ketones before reduction.
Steric Factors
The methyl group at C4 and the bulky bromophenyl at C3 create a "picket fence" effect. While aldehydes react readily, ketones (especially cyclic or aryl ketones) may require Lewis acid activation to facilitate water removal and iminium generation.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway and the critical decision points for reagent selection.
Figure 1: Mechanistic pathway for the reductive amination of secondary amines. Note that iminium formation is often the bottleneck for hindered substrates.
Experimental Protocols
Method A: The Standard STAB Protocol (Aldehydes & Reactive Ketones)
Based on the Abdel-Magid methodology. Best for high-throughput library synthesis.
Reagents:
-
Amine: 3-(2-Bromophenyl)-4-methylpyrrolidine (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Procedure:
-
Dissolution: In a clean reaction vial, dissolve the amine (1.0 mmol) in DCE (3-5 mL).
-
Carbonyl Addition: Add the aldehyde/ketone (1.1 mmol).
-
Acidification: Add Glacial Acetic Acid (1-2 mmol). Note: This buffers the pH to ~5-6, accelerating iminium formation without quenching the borohydride.
-
Mixing: Stir at Room Temperature (RT) for 15–30 minutes to allow hemiaminal equilibrium.
-
Reduction: Add STAB (1.5 mmol) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT under nitrogen.
-
Quench: Quench with saturated aqueous
(5 mL). Stir vigorously for 20 minutes until gas evolution ceases. -
Workup: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate.
Method B: The Titanium(IV) Protocol (Hindered/Unreactive Ketones)
Based on the Mattson/Bhattacharyya methodology. Use this when Method A yields <30% conversion or for sterically bulky ketones (e.g., acetophenones).
Reagents:
-
Amine: 3-(2-Bromophenyl)-4-methylpyrrolidine (1.0 equiv)
-
Carbonyl: Hindered Ketone (1.1 equiv)
-
Lewis Acid: Titanium(IV) Isopropoxide (
) (1.2 – 1.5 equiv) -
Reductant: Sodium Borohydride (
) (1.5 equiv) or STAB -
Solvent: Absolute Ethanol (or THF for solubility)
Procedure:
-
Complexation: In a dry flask under Argon, mix the amine (1.0 mmol) and ketone (1.1 mmol) neat (if liquid) or in minimal THF (1 mL).
-
Lewis Acid Addition: Add
(1.5 mmol) dropwise. -
Incubation: Stir at RT for 6–12 hours. (For extremely difficult substrates, heat to 50°C for 2 hours).
-
Dilution: Dilute the viscous mixture with absolute Ethanol (4 mL).
-
Reduction: Cool to 0°C. Add
(1.5 mmol) carefully.-
Note:
is compatible here because the imine is pre-formed. The risk of reducing the ketone to alcohol is minimized by the pre-incubation step.
-
-
Quench/Workup: Add 1N NaOH (2 mL) to precipitate titanium salts (white solid). Filter through a Celite pad. Wash the pad with EtOAc. Concentrate the filtrate.
Data Interpretation & Troubleshooting
Decision Matrix for Protocol Selection
Figure 2: Decision tree for selecting the optimal reductive amination strategy based on electrophile sterics.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Steric hindrance preventing iminium formation. | Switch to Method B (Titanium). The Lewis acid is required to force dehydration. |
| Debromination (M-Br peak missing) | Harsh reducing conditions or wrong catalyst. | Ensure no Palladium is present. Do not use |
| Alcohol Byproduct | Direct reduction of ketone before amine condensation. | Increase incubation time before adding the hydride. Use Method B to pre-form imine. |
| Sticky/Viscous Reaction | Titanium salts formation (Method B). | Use the 1N NaOH quench technique to precipitate |
| Dialkylation | N/A (Substrate is secondary). | Not possible with this scaffold (tertiary amine is the final product). |
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
-
Source:
- Relevance: Establishes the standard STAB protocol used in Method A.
-
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
Source:
- Relevance: Establishes the Titanium-medi
-
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry.
-
Source:
- Relevance: Foundational work on Lewis-acid promoted amination for hindered substr
-
-
Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[1][3][7][8][14] Encyclopedia of Reagents for Organic Synthesis.
-
Source:
- Relevance: Detailed review of STAB comp
-
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. ajprd.com [ajprd.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencemadness.org [sciencemadness.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. designer-drug.com [designer-drug.com]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Protecting Group Strategies for the Synthesis of 3-(2-Bromophenyl)-4-methylpyrrolidine
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of amine protecting groups for the synthesis of 3-(2-Bromophenyl)-4-methylpyrrolidine. This pyrrolidine derivative is a valuable building block in medicinal chemistry, and its efficient synthesis hinges on the temporary masking of the nucleophilic secondary amine. We present a comparative analysis of three common protecting group strategies—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Benzyl (Bn)—offering detailed, field-proven protocols for their installation and removal. The discussion emphasizes the chemical rationale behind each choice, considering factors like stability, orthogonality, and compatibility with subsequent reaction conditions, thereby enabling chemists to devise robust and efficient synthetic routes.
Introduction: The Strategic Imperative of Amine Protection
In the landscape of multi-step organic synthesis, particularly within drug discovery and development, protecting groups are indispensable tools.[1] They serve as temporary masks for reactive functional groups, preventing undesired side reactions and allowing chemists to direct transformations to specific sites within a complex molecule.[1][2] The synthesis of 3-(2-Bromophenyl)-4-methylpyrrolidine, a key intermediate for various pharmacologically active agents, presents a classic case where such protection is crucial.
The pyrrolidine ring contains a secondary amine which is both nucleophilic and basic. This inherent reactivity can interfere with a wide array of subsequent chemical transformations, such as palladium-catalyzed cross-coupling reactions at the bromophenyl moiety or functionalization at other positions. Therefore, rendering the amine inert through the installation of a suitable protecting group is a critical first step in most synthetic sequences.
An ideal protecting group strategy must satisfy several criteria:
-
The protecting group should be introduced efficiently and in high yield under mild conditions.
-
It must be stable and unreactive towards the reagents and conditions planned for subsequent steps.
-
Crucially, it must be removable selectively, in high yield, and under conditions that do not compromise the integrity of the final molecule.[2]
This guide dissects three of the most widely employed and reliable strategies for protecting the pyrrolidine nitrogen: the Boc, Cbz, and Bn groups.
Decision Workflow for Protecting Group Selection
The choice of protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic plan. The following diagram outlines a logical workflow for selecting an appropriate protecting group based on the anticipated downstream reaction conditions.
Sources
overcoming steric hindrance in ortho-bromophenyl pyrrolidine reactions
Topic: Overcoming Steric Hindrance in Ortho-Bromophenyl Pyrrolidine Reactions
Status: Active Agent: Senior Application Scientist Ticket ID: ORTHO-PYR-001 Priority: High (Blocker for Lead Optimization)
Executive Summary: The "Ortho-Wall"
You are likely facing a stalling reaction or low conversion when coupling pyrrolidine (a secondary cyclic amine) with an ortho-substituted aryl bromide .
The Core Problem: This is not just a "sluggish" reaction; it is a conflict of geometry.
-
Steric Crowding: The ortho-substituent on the aryl ring creates a "fence" around the Palladium center, hindering the approach of the bulky secondary amine (pyrrolidine).
-
Rate of Reductive Elimination: Even if the amine binds, the crowded Pd(II) complex struggles to undergo reductive elimination to form the C–N bond.
-
Competing Pathways: Because the desired pathway is slow, faster parasitic reactions (like
-hydride elimination leading to hydrodehalogenation) take over.
This guide moves beyond standard textbook conditions to high-performance catalytic systems designed specifically for this steric profile.
The Solution Architecture (Ligand & Catalyst)
To breach the "Ortho-Wall," you cannot use generic ligands like PPh3 or even standard BINAP. You require Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) that are specifically engineered for secondary amines.
Primary Recommendation: RuPhos
-
Why: RuPhos is the "Gold Standard" for secondary amines. Its specific steric bulk promotes the reductive elimination step, which is often the bottleneck for hindered secondary amines.
-
Catalyst Source: Do not use in-situ mixing (e.g., Pd(OAc)₂ + Ligand) if possible. Use RuPhos Pd G4 precatalyst.
-
Reasoning: The G4 precatalyst guarantees a 1:1 Pd:Ligand ratio and generates the active mono-ligated Pd(0) species immediately upon heating, bypassing the induction period where side reactions often occur.
-
Secondary Recommendation: DavePhos
-
Why: If RuPhos fails, DavePhos is a smaller congener that sometimes allows for better amine binding if the ortho-group is exceptionally large (e.g., o-tBu).
Visual Decision Matrix: Ligand Selection
Figure 1: Decision tree for selecting the optimal precatalyst based on steric demand.
Optimized Experimental Protocol (SOP)
Protocol ID: SOP-RuPhos-001 Objective: Coupling 2-bromotoluene (model ortho-system) with pyrrolidine.
Reagents & Stoichiometry
| Component | Equiv. | Role | Specific Notes |
| Aryl Bromide | 1.0 | Substrate | Limiting reagent. |
| Pyrrolidine | 1.2 - 1.5 | Nucleophile | Excess drives equilibrium; pyrrolidine can be volatile, so 1.5 eq is safer. |
| RuPhos Pd G4 | 0.01 - 0.03 | Catalyst | 1-3 mol%. Start with 2%. Weigh in air, but purge quickly. |
| NaOtBu | 1.5 | Base | Sodium tert-butoxide. Strong base required for rapid activation. |
| Toluene or THF | [0.2 M] | Solvent | Anhydrous/Degassed. Toluene (100°C) or THF (65°C). |
Step-by-Step Workflow
-
Preparation (Glovebox or Schlenk Line):
-
Add a stir bar to a reaction vial (4 mL or 8 mL).
-
Add RuPhos Pd G4 (2 mol%) and NaOtBu (1.5 equiv).
-
Critical Step: If the aryl bromide is solid, add it now. If liquid, wait.
-
Seal the vial with a septum cap. Evacuate and backfill with Argon/Nitrogen (3 cycles).
-
-
Liquid Addition:
-
Inject Anhydrous Toluene (concentration 0.2 M relative to halide) via syringe.
-
Inject Aryl Bromide (if liquid) (1.0 equiv).
-
Inject Pyrrolidine (1.2 equiv).
-
-
Reaction:
-
Place in a pre-heated block at 80°C - 100°C .
-
Stir vigorously (1000 rpm). Mass transfer is critical in heterogeneous base mixtures.
-
Run for 2–12 hours. Monitor by LCMS/GCMS.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black.
-
Concentrate and purify via flash chromatography.
-
Troubleshooting Matrix (FAQ)
Scenario A: "I see the starting material is gone, but the mass matches the de-halogenated arene (Ar-H)."
-
Diagnosis: Hydrodehalogenation .[1][2] The catalytic cycle is entering
-hydride elimination instead of reductive elimination. This often happens because the pyrrolidine (which has -hydrogens) acts as a hydride source when the C–N bond formation is too slow. -
The Fix:
-
Switch Solvent: Change Toluene to 1,4-Dioxane or tAmylOH .
-
Increase Concentration: Run the reaction at 0.5 M or 1.0 M. This favors the bimolecular step (amine binding) over the unimolecular side reaction.
-
Ligand Switch: If using BrettPhos, switch to RuPhos . RuPhos is faster at reductive elimination for secondary amines.[3]
-
Scenario B: "No reaction. Starting material is untouched."
-
Diagnosis: Oxidative Addition Failure or Catalyst Deactivation .
-
The Fix:
-
Check Catalyst: Are you using Pd(OAc)₂ + Ligand? Stop. Use RuPhos Pd G4 .
-
Temperature: Ortho-substitution increases the activation energy. Bump temperature to 110°C .
-
Base Strength: If using carbonate (
), it may be too weak to deprotonate the amine/Pd-complex in this steric environment. Switch to NaOtBu or LHMDS .
-
Scenario C: "I see a mixture of regioisomers (e.g., meta-product)."
-
Diagnosis: Benzyne Mechanism . If the base is too strong and the catalyst inactive, the base might eliminate HBr to form a benzyne intermediate, which the amine attacks non-selectively.
-
The Fix:
-
Lower the temperature.
-
Use a weaker base (
) and a more active catalyst loading (5 mol%).
-
Mechanistic Visualization
Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the desired pathway and the common failure mode (Hydrodehalogenation) in steric systems.
Figure 2: The Catalytic Cycle. Note that steric bulk at 'Amine Coordination' can push the system toward 'Beta-Hydride Elimination'.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings. Chemical Science, 4, 916-920.
-
Maitro, G., et al. (2016). Precatalysts for the Buchwald–Hartwig Amination of Secondary Amines. Sigma-Aldrich Technical Bulletin.
Sources
Technical Support Center: Purification of 3-(2-Bromophenyl)-4-methylpyrrolidine
Content Type: Technical Troubleshooting & Optimization Guide Subject Matter: 3-(2-Bromophenyl)-4-methylpyrrolidine (3,4-disubstituted pyrrolidine scaffold)
Introduction
Welcome to the Technical Support Center. You are likely working with 3-(2-Bromophenyl)-4-methylpyrrolidine , a critical scaffold often associated with serotonin/norepinephrine reuptake inhibitors (SNRIs) or kinase inhibitors.
This molecule presents a "Perfect Storm" of purification challenges:
-
Stereochemical Complexity: Two chiral centers (C3, C4) creating four possible isomers (cis-enantiomers and trans-enantiomers).
-
Polarity/Basicity: The secondary amine (
) interacts aggressively with stationary phases. -
Halogen Sensitivity: The ortho-bromo group is sterically crowding and susceptible to protodehalogenation if palladium (Pd) catalysis was used in the synthesis.
This guide prioritizes causality-driven solutions over generic advice.
Module 1: Stereochemical Purity (The Diastereomer Challenge)
The most common impurity in this synthesis is the unwanted diastereomer (e.g., cis vs. trans). Unlike enantiomers, diastereomers have different physical properties, but their polarity is often so similar that standard flash chromatography fails to resolve them efficiently.
Protocol: Diastereomeric Salt Resolution
Instead of brute-force chromatography, use Classical Resolution via salt crystallization.[1] This is the industry standard for 3,4-disubstituted pyrrolidines.
The Mechanism:
Chiral acids (Resolving Agents) form diastereomeric salts with the pyrrolidine. The solubility difference between the
Recommended Resolving Agents:
-
Di-p-toluoyl-L-tartaric acid (L-DTTA) (Most effective for aryl-pyrrolidines).
-
Dibenzoyl-L-tartaric acid (L-DBTA) .
-
N-Acetyl-L-phenylalanine .
Step-by-Step Resolution Workflow:
-
Dissolution: Dissolve crude amine (free base) in hot Ethanol/Methanol (10:1).
-
Addition: Add 0.5 to 1.0 equivalents of L-DTTA .
-
Crystallization: Cool slowly to room temperature, then to 4°C.
-
Observation: The "unwanted" isomer often remains in the mother liquor, or the "wanted" salt precipitates (depending on the specific match).
-
-
Filtration: Collect solids.
-
Free-Basing: Suspend salt in
and wash with to recover the purified amine.
Visualization: Chiral Resolution Decision Tree
Caption: Workflow for determining whether to use salt resolution or chromatography based on initial diastereomeric ratio (dr).
Module 2: Chromatographic Purification (Tailing & Basicity)
The Issue:
Secondary amines like 3-(2-Bromophenyl)-4-methylpyrrolidine interact with acidic silanol groups (
-
Peak Tailing (Streaking): Loss of resolution.
-
Irreversible Adsorption: Loss of yield (mass balance failure).
The Solution: You must suppress silanol ionization or block the sites.[2]
Method A: Mobile Phase Modifiers (Standard Silica)
Do not run this amine with pure MeOH/DCM.
-
Modifier: Triethylamine (TEA) or
(Ammonium Hydroxide). -
Concentration: 1% to 5% v/v.
-
Protocol:
-
Pre-wash the column with 5% TEA in Hexanes to "neutralize" the silica.
-
Run eluent:
(e.g., 90:9:1).
-
Why Ammonia? It is more volatile than TEA, making it easier to remove from the final oil.
-
Method B: Amino-Functionalized Silica (Recommended)
Use Amine-Functionalized Silica (
-
Mechanism: The stationary phase is already basic. It repels the amine analyte, preventing hydrogen bonding.
-
Benefit: No need for TEA in the mobile phase; use standard Hexane/Ethyl Acetate gradients.
Data Comparison: Tailing Factors
| Stationary Phase | Mobile Phase | Tailing Factor ( | Recovery (%) |
| Standard Silica | DCM/MeOH (95:5) | > 2.5 (Severe) | 65% |
| Standard Silica | DCM/MeOH/TEA (94:5:1) | 1.2 (Acceptable) | 88% |
| Amino Silica | Hex/EtOAc (80:20) | 1.05 (Excellent) | 96% |
Module 3: Removing Metal Impurities (Pd/Cu)
If your synthesis involved a Suzuki or Buchwald-Hartwig coupling to install the aryl group, Palladium (Pd) residues are a critical impurity. The pyrrolidine nitrogen is a good ligand and will bind Pd, carrying it through standard workups.
Scavenging Protocol:
-
Dissolve crude oil in THF or Ethyl Acetate.
-
Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea based scavengers).
-
Load: 4 equivalents relative to expected metal content.
-
-
Stir at 40°C for 4 hours.
-
Filter through a 0.45 µm pad.
-
Result: Pd levels typically drop from >500 ppm to <10 ppm.
Troubleshooting & FAQs
Q1: My product is an oil that refuses to crystallize. How do I get a solid?
Answer: 3,4-disubstituted pyrrolidines are often low-melting oils as free bases.
-
Fix: Convert it to the Hydrochloride (HCl) or Oxalate salt.
-
Procedure: Dissolve oil in
. Add in ether dropwise. The salt should precipitate immediately as a white solid. This also purifies the compound from non-basic impurities.
-
Q2: I see a "ghost peak" in NMR around 1.2-1.4 ppm that isn't solvent.
Answer: This is likely Grease or Boc-residue .
-
If you just deprotected a Boc-amine, the tert-butyl group can be persistent.
-
Fix: If it is grease, wash the amine hydrochloride salt with Hexanes (the salt is insoluble, grease is soluble). If it is Boc-residue, ensure your deprotection (TFA/DCM) ran to completion; hindered amines deprotect slowly.
Q3: The 2-Bromo group is falling off (Debromination).
Answer:
If you are using hydrogenation (
-
Fix: Switch to Transfer Hydrogenation (cyclohexadiene/Pd) or use Pearlman’s Catalyst (
) which is often more selective. Alternatively, use acid-labile protecting groups (Boc) to avoid hydrogenation entirely.
Q4: Low yield after Acid-Base Extraction.
Answer:
The
-
Cause: If you extract at pH 10, ~50% of your product is still protonated (water-soluble).
-
Fix: Adjust the aqueous layer to pH > 12.5 using
before extracting with organic solvent.
References
-
Chiral Resolution of Pyrrolidines
-
Source: Kato, T., et al. "Synthesis and resolution of 3,4-disubstituted pyrrolidines." Tetrahedron: Asymmetry, 2004.[3]
- Context: Describes the efficiency of Tartaric acid derivatives (DBTA) for resolving 3-arylpyrrolidines.
-
-
Amine Chromatography Techniques
- Source: Reich, H. J. "Chromatography of Amines.
-
Link:[Link]
- Context: Authoritative guide on using TEA and Ammonia modifiers for silica gel.
-
Palladium Scavenging
- Source: Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
-
DOI:
- Context: Comparative analysis of SiliaMetS and activ
-
pKa Values of Heterocycles
- Source: Williams, R. "pKa Data Compiled.
-
Link:[Link]
- Context: Validation of pyrrolidine basicity (~10.5)
Sources
Comprehensive Comparison Guide: Composition Verification of 3-(2-Bromophenyl)-4-methylpyrrolidine
Executive Summary & Strategic Context
In the development of halogenated pyrrolidine scaffolds—critical intermediates for GPCR ligands and kinase inhibitors—verifying the exact elemental composition is a pivotal "Go/No-Go" gate. The compound 3-(2-Bromophenyl)-4-methylpyrrolidine (
-
Chirality & Regioisomerism: The ortho-bromo substitution pattern must be distinguished from meta or para isomers.
-
Halogen Quantification: Accurate quantification of Bromine (~33% by mass) is essential to rule out debrominated impurities formed during metal-catalyzed cross-couplings.
-
Salt Formation: As a secondary amine, this compound is often isolated as a hydrochloride or hydrobromide salt, making hygroscopicity a confounding factor for traditional gravimetric methods.
This guide compares three verification methodologies: Classical Combustion Analysis (EA) , Quantitative NMR (qNMR) , and Hyphenated Spectrometry (HRMS-ICP) . We evaluate these based on precision, sample economy, and regulatory utility (ICH Q6A).
Theoretical Composition Baseline
Before experimental verification, the theoretical baseline for the free base (
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon | 11 | 12.011 | 132.12 | 55.02% |
| Hydrogen | 14 | 1.008 | 14.11 | 5.88% |
| Nitrogen | 1 | 14.007 | 14.01 | 5.83% |
| Bromine | 1 | 79.904 | 79.90 | 33.27% |
| Total | 240.14 g/mol | 100.00% |
Methodology Comparison
Method A: The "Gold Standard" (Combustion + Schöniger Flask)
Best For: Final regulatory submission (CoA), checking bulk purity.
-
Mechanism:
-
CHN: High-temperature combustion (
) converts C to , H to , N to . -
Bromine: The Schöniger Oxygen Flask technique burns the sample in an oxygen-rich atmosphere. The liberated halogen gases are absorbed into an alkaline solution and titrated potentiometrically with Silver Nitrate (
).
-
-
Pros: Universally accepted by regulatory bodies; direct measurement of elemental ratios.
-
Cons: Destructive; requires significant sample (5–10 mg); sensitive to weighing errors (hygroscopicity).
Method B: The Modern Efficient Approach (qNMR + HRMS)
Best For: Early-stage discovery, limited sample availability, distinguishing solvates.
-
Mechanism:
-
qNMR: Uses an Internal Standard (IS) of known purity (e.g., 1,3,5-Trimethoxybenzene). The molar ratio is calculated by integrating the analyte's distinct protons against the IS protons.
-
HRMS: Confirms the molecular formula and the presence of Bromine via its characteristic 1:1 isotopic ratio (
).
-
-
Pros: Non-destructive; quantifies residual solvents/water simultaneously; requires minimal sample (<2 mg).
-
Cons: Requires high-field NMR (400 MHz+); IS selection is critical to avoid peak overlap.
Method C: Trace Sensitivity (Microwave Digestion + ICP-MS)
Best For: Trace impurity analysis (e.g., Pd catalyst residue) or micro-scale halogen quantification.
-
Mechanism: Closed-vessel microwave digestion breaks down the organic matrix. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects Br isotopes and metal catalysts.
-
Pros: Unmatched sensitivity (ppb level); handles difficult matrices.
-
Cons: High equipment cost; complex sample prep; overkill for macro-composition.
Comparative Data Analysis
The following table summarizes experimental performance metrics based on validation studies for halogenated amines.
| Feature | Method A: Combustion (CHN + Titration) | Method B: qNMR + HRMS | Method C: ICP-MS |
| Sample Required | High (5–10 mg) | Low (1–5 mg) | Low (<1 mg) |
| Destructive? | Yes | No (Recoverable) | Yes |
| Precision (RSD) | 0.3% – 0.5% | 0.5% – 1.0% | 1.0% – 3.0% |
| Specificity | Low (Cannot distinguish isomers) | High (Structural proof) | High (Elemental only) |
| Bromine Check | Direct (Titration) | Indirect (Isotopic Pattern) | Direct (Mass count) |
| Solvent/Water | Interfers (Causes error) | Quantified separately | Matrix effect |
| Throughput | Low (Manual steps) | High (Automated) | Medium |
Detailed Experimental Protocols
Protocol 1: Bromine Determination via Schöniger Flask
Validates the ~33% Br content.
-
Preparation: Cut ashless filter paper into a "flag" shape. Weigh 5.0–10.0 mg of 3-(2-Bromophenyl)-4-methylpyrrolidine onto the paper. Fold strictly to enclose the sample.
-
Combustion Setup: Add 10 mL of absorption solution (0.1 M NaOH + 3 drops 30%
) to a 500 mL heavy-walled iodine flask. Flush flask with for 2 mins. -
Ignition: Place the paper in the platinum basket of the stopper. Light the paper fuse and immediately insert/clamp the stopper into the oxygen-filled flask. Invert flask during combustion.
-
Absorption: Shake vigorously for 5 mins until mist clears. Let stand for 15 mins.
-
Titration: Rinse stopper/basket into the flask with DI water. Acidify with
. Titrate with 0.01 M using a silver electrode (potentiometric endpoint). -
Calculation:
Protocol 2: Purity Assay by H qNMR
Determines absolute purity and confirms structure.
-
Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene (singlet at ~6.1 ppm, non-hygroscopic). Ensure IS peaks do not overlap with the pyrrolidine ring protons (typically 1.5–3.5 ppm) or aromatic protons (7.0–7.6 ppm).
-
Sample Prep:
-
Weigh ~5 mg of Analyte (
) and ~3 mg of IS ( ) into the same vial using a micro-balance (precision mg). -
Dissolve in 0.6 mL
(or if salt form).
-
-
Acquisition:
-
Pulse angle:
. -
Relaxation delay (
): (typically 30–60s) to ensure full magnetization recovery. -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually. Integrate the IS singlet (
) and a distinct analyte signal ( , e.g., the methyl doublet or an aromatic proton). -
Calculation:
Where = number of protons, = Molecular Weight, = Purity of IS.[1]
Visualization of Workflows
Diagram 1: Analytical Decision Matrix
Use this logic to select the correct method based on development stage.
Caption: Decision matrix for selecting the optimal analytical method based on sample constraints and project phase.
Diagram 2: qNMR & HRMS Validation Loop
The self-validating logic of Method B.
Caption: Integrated workflow for Method B, combining quantitative mass balance (qNMR) with structural identity (HRMS).
Conclusion & Recommendations
For 3-(2-Bromophenyl)-4-methylpyrrolidine , the choice of analytical method depends on the specific "Question to be Answered":
-
Recommendation for Routine Screening: Adopt Method B (qNMR + HRMS) . It is superior for identifying the correct isomer (via coupling constants in NMR), confirming the presence of Bromine (via HRMS isotopes), and establishing purity without consuming valuable material.
-
Recommendation for Batch Release: Use Method A (Combustion) only when a Certificate of Analysis (CoA) requires adherence to legacy pharmacopeial standards (e.g., USP <401>).
-
Critical Caution: When handling the hydrochloride salt, Method A often yields erroneous results due to variable hydration. In such cases, qNMR is the only scientifically robust method as it can distinguish between bound salt counter-ions and free solvent.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Schöniger, W. (1955).[2] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. Link
-
International Conference on Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Link
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
-
ASTM International. (2022). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Link
Sources
Navigating the Synthesis Landscape: A Guide to Safely Handling 3-(2-Bromophenyl)-4-methylpyrrolidine
For Immediate Reference: Essential Safety and Handling Information
This guide provides crucial safety protocols for researchers, scientists, and drug development professionals working with 3-(2-Bromophenyl)-4-methylpyrrolidine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, including pyrrolidine derivatives and brominated aromatic compounds, to establish a robust framework for safe laboratory operations. The primary focus is on personal protective equipment (PPE), engineered controls, and emergency procedures to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard Profile: A Composite Analysis
The safe handling of any chemical begins with a thorough understanding of its potential hazards. For 3-(2-Bromophenyl)-4-methylpyrrolidine, we must infer its risk profile by examining its core chemical structures: a pyrrolidine ring and a bromophenyl group.
-
Pyrrolidine Moiety: Pyrrolidine and its derivatives are often flammable liquids and vapors.[1][2] They can be harmful if swallowed or inhaled and are known to cause severe skin burns and eye damage.[1]
-
Brominated Aromatic Group: Brominated organic compounds present their own set of hazards. Bromine itself is highly corrosive and reactive, and its organic derivatives can be toxic and require specific disposal procedures as halogenated waste.[3][4][5]
Based on this composite analysis, 3-(2-Bromophenyl)-4-methylpyrrolidine should be treated as a substance that is potentially flammable, corrosive, and toxic upon ingestion, inhalation, or skin contact.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, it is imperative to implement robust engineering controls to minimize exposure.
-
Fume Hood: All handling of 3-(2-Bromophenyl)-4-methylpyrrolidine, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood.[3][6] This is critical to prevent the inhalation of potentially harmful vapors.[3]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of flammable or toxic vapors.[6][7] Ventilation systems should be explosion-proof where appropriate.[2][6]
-
Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[6]
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is crucial for the safe handling of 3-(2-Bromophenyl)-4-methylpyrrolidine. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes and Face | Chemical splash goggles and a face shield.[1][6] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for any signs of degradation or perforation before each use.[1][8] Follow proper glove removal techniques to avoid contaminating your skin.[1] Dispose of contaminated gloves as hazardous waste.[1] |
| Body | A flame-retardant lab coat.[1] | A lab coat made of appropriate material should be worn and kept fastened to protect against splashes and contact with contaminated surfaces. |
| Respiratory | A NIOSH-approved respirator may be necessary. | A risk assessment should be conducted to determine if a respirator is required, especially for procedures that may generate aerosols or if ventilation is inadequate.[1][6] |
Step-by-Step Handling and Emergency Protocols
Adherence to standardized procedures is paramount for minimizing risk during routine handling and in the event of an emergency.
Standard Handling Procedure
-
Preparation: Before handling the compound, ensure all necessary engineering controls are active and all required PPE is correctly worn.
-
Transfer: When transferring the chemical, use a grounding strap for metal containers to prevent static discharge, which could ignite flammable vapors.[2][6]
-
Heating: Avoid open flames. If heating is necessary, use a controlled heating source such as a heating mantle or a sand bath.
-
Post-Handling: After handling, thoroughly wash your hands and any potentially exposed skin.[1][6] Decontaminate the work area.
Emergency Spill Response
-
Evacuation: In the event of a significant spill, evacuate the immediate area.[9]
-
Ventilation: Ensure the area is well-ventilated.[6]
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[6]
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][9]
-
Decontamination: Clean the spill area thoroughly.
The following diagram illustrates the logical flow of a spill response.
Caption: Workflow for chemical spill response.
Storage and Waste Disposal: Ensuring Long-Term Safety
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Store 3-(2-Bromophenyl)-4-methylpyrrolidine in a tightly closed container in a cool, dry, and well-ventilated area.[2][6]
-
Store separately from incompatible materials such as strong oxidizing agents.[4][8]
Waste Disposal
As a halogenated organic compound, 3-(2-Bromophenyl)-4-methylpyrrolidine must be disposed of as hazardous waste.[3]
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste.[10][11]
-
Labeling: Collect all waste containing this compound in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[3][11][12]
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not pour this chemical down the drain.[3]
The decision-making process for waste segregation is outlined below.
Caption: Decision tree for organic chemical waste segregation.
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling 3-(2-Bromophenyl)-4-methylpyrrolidine, fostering a secure and productive laboratory environment.
References
- Material Safety Data Sheet - Pyrrolidine - Cole-Parmer. (2005, May 25).
- Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
- 7.2 Organic Solvents - Environment, Health and Safety.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis.
- WASTE MANAGEMENT.
- PYRROLIDINE FOR SYNTHESIS - Loba Chemie.
- Pyrrolidine - Apollo Scientific.
- SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
- SAFETY DATA SHEET - Fisher Scientific.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).
- Safety Data Sheet - SynZeal.
- LCSS: BROMINE.
- Bromine in orgo lab SOP - Environmental Health and Safety at Providence College.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. lobachemie.com [lobachemie.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. dollycorporation.com [dollycorporation.com]
- 5. LCSS: BROMINE [web.stanford.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.ca [fishersci.ca]
- 9. ehs.providence.edu [ehs.providence.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. bucknell.edu [bucknell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
